

# NMR and IR spectroscopy of N-Benzyl-3-hydroxy-benzamide

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## Compound of Interest

Compound Name: **N-Benzyl-3-hydroxy-benzamide**

Cat. No.: **B105079**

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An Application Guide to the Spectroscopic Characterization of **N-Benzyl-3-hydroxy-benzamide**

## Introduction

**N-Benzyl-3-hydroxy-benzamide** ( $C_{14}H_{13}NO_2$ ) is a synthetic organic compound featuring a benzamide scaffold, a class of molecules with significant importance in medicinal chemistry and drug development.<sup>[1]</sup> Benzamide derivatives are known to exhibit a wide range of biological activities, acting as inhibitors for various enzymes and modulators for receptors.<sup>[2][3]</sup> The structural integrity and purity of such compounds are paramount for reliable pharmacological studies. Therefore, robust analytical characterization is a critical step in the synthesis and quality control pipeline.

This application note provides a comprehensive guide to the structural elucidation of **N-Benzyl-3-hydroxy-benzamide** using two foundational spectroscopic techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings for spectral interpretation, present detailed, field-proven protocols for data acquisition, and provide an analysis of the expected spectral data. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

The structure of **N-Benzyl-3-hydroxy-benzamide**, with atom numbering for NMR assignment, is presented below.

Caption: Chemical structure of **N-Benzyl-3-hydroxy-benzamide**.

## Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

### Expertise & Experience: The Vibrational Fingerprint

FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint". For **N-Benzyl-3-hydroxy-benzamide**, we expect to see characteristic absorptions from the hydroxyl, amide, and aromatic functionalities. The positions and shapes of these bands provide direct evidence for the compound's structure.

### Predicted Infrared Spectrum Analysis

The key functional groups in **N-Benzyl-3-hydroxy-benzamide** will give rise to distinct and identifiable peaks in the IR spectrum. The presence of both a hydroxyl (-OH) group and a secondary amide (N-H) group, which can participate in hydrogen bonding, will lead to broad absorption bands in the high-frequency region.

| Wavenumber<br>(cm <sup>-1</sup> ) | Functional Group             | Vibrational Mode        | Expected Intensity |
|-----------------------------------|------------------------------|-------------------------|--------------------|
| ~3400-3200 (broad)                | Phenolic O-H                 | O-H Stretch (H-bonded)  | Strong, Broad      |
| ~3350-3310                        | Secondary Amide N-H          | N-H Stretch             | Medium             |
| ~3100-3000                        | Aromatic C-H                 | C-H Stretch             | Medium-Weak        |
| ~2950-2850                        | Alkyl C-H (CH <sub>2</sub> ) | C-H Stretch             | Medium-Weak        |
| ~1650-1630                        | Amide C=O                    | C=O Stretch (Amide I)   | Strong, Sharp      |
| ~1600, ~1470                      | Aromatic C=C                 | C=C Ring Stretch        | Medium             |
| ~1550-1510                        | Secondary Amide N-H          | N-H Bend (Amide II)     | Medium             |
| ~1250                             | Phenolic C-O                 | C-O Stretch             | Strong             |
| ~900-670                          | Aromatic C-H                 | C-H Bend (Out-of-plane) | Strong             |

Table 1: Predicted characteristic IR absorption bands for **N-Benzyl-3-hydroxy-benzamide**.[\[4\]](#) [\[5\]](#)[\[6\]](#)

## Trustworthiness: Self-Validating Protocol for FTIR Data Acquisition (KBr Pellet Method)

This protocol is designed to produce a high-quality, reproducible FTIR spectrum for a solid sample. Each step includes a rationale to ensure the integrity of the data.

### Materials:

- **N-Benzyl-3-hydroxy-benzamide** (solid)
- FTIR-grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die

- FTIR Spectrometer

#### Protocol Workflow

Caption: FTIR Protocol Workflow.

#### Step-by-Step Methodology:

- Preparation: Ensure the sample and FTIR-grade KBr are completely dry by storing them in a desiccator or drying in an oven at ~110°C for several hours and cooling before use. This is critical to prevent a broad O-H absorption from water from obscuring the N-H and phenolic O-H signals.[\[7\]](#)
- Mixing: Weigh approximately 1-2 mg of **N-Benzyl-3-hydroxy-benzamide** and 100-200 mg of KBr. Transfer to an agate mortar.
- Grinding: Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. Incomplete mixing will result in a cloudy pellet and poor spectral quality.
- Pellet Formation: Assemble the pellet-forming die. Transfer a small amount of the powder into the die and distribute it evenly.
- Pressing: Place the die into the hydraulic press. Apply a vacuum to the die assembly for 1-2 minutes to remove entrapped air. Slowly apply pressure up to 8-10 tons and hold for 2-3 minutes.
- Retrieval: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained. Opacity indicates insufficient grinding or pressure.
- Data Acquisition:
  - Place the empty sample holder in the FTIR spectrometer and run a background scan. This accounts for atmospheric CO<sub>2</sub> and H<sub>2</sub>O vapor.
  - Mount the KBr pellet in the sample holder, place it in the spectrometer, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Part 2: Nuclear Magnetic Resonance (NMR)

### Spectroscopy

### Expertise & Experience: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.  $^1\text{H}$  NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.  $^{13}\text{C}$  NMR provides a count of the unique carbon atoms in the molecule. For **N-Benzyl-3-hydroxy-benzamide**, NMR is the definitive tool for confirming the connectivity and substitution patterns of the two aromatic rings.

### Predicted $^1\text{H}$ NMR Spectrum Analysis (400 MHz, DMSO- $\text{d}_6$ )

The use of DMSO- $\text{d}_6$  as a solvent is advantageous as it allows for the observation of exchangeable protons (O-H and N-H), which are often broadened or absent in other solvents like  $\text{CDCl}_3$ .<sup>[8]</sup>

| Proton Assignment    | Predicted $\delta$ (ppm) | Multiplicity  | Coupling (J, Hz) | Integration | Rationale & Notes  |
|----------------------|--------------------------|---------------|------------------|-------------|--|
| Phenolic OH          | ~9.5-10.0                | broad singlet | -                | 1H          | Acidic proton, position is concentration-dependent. Disappears on D <sub>2</sub> O exchange.       |
| Amide NH             | ~8.5-9.0                 | triplet       | ~5-6 Hz          | 1H          | Coupling to the two adjacent CH <sub>2</sub> protons. Disappears on D <sub>2</sub> O exchange.     |
| H-2', H-6'           | ~7.2-7.4                 | multiplet     | -                | 5H          | Protons of the unsubstituted benzyl ring. Often appear as a complex multiplet.[9]                  |
| H-4', H-3', H-5'     | ~7.2-7.4                 | multiplet     | -                | (See above) |  |
| Aromatic (Benzamide) | ~6.8-7.5                 | multiplet     | -                | 4H          | Complex pattern due to meta-substitution. The -OH group is electron-donating, shielding ortho/para |

positions (upfield shift), while the - CONH group is electron-withdrawing, deshielding them (downfield shift).[10]

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|                          |          |         |         |    |   |
|--------------------------|----------|---------|---------|----|---|
| Benzylic CH <sub>2</sub> | ~4.4-4.6 | doublet | ~5-6 Hz | 2H | Deshielded by the adjacent nitrogen. Splits into a doublet by the amide N-H proton.[11] |
|--------------------------|----------|---------|---------|----|---|

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Table 2: Predicted <sup>1</sup>H NMR spectral data for **N-Benzyl-3-hydroxy-benzamide** in DMSO-d<sub>6</sub>.

## Predicted <sup>13</sup>C NMR Spectrum Analysis (100 MHz, DMSO-d<sub>6</sub>)

| Carbon Assignment        | Predicted $\delta$ (ppm) | Rationale & Notes   |
|--------------------------|--------------------------|---|
| Amide C=O                | ~166-168                 | Carbonyl carbons are highly deshielded.   |
| C-3 (C-OH)               | ~157                     | Aromatic carbon attached to the electron-donating -OH group.                                    |
| C-1' (Benzyl)            | ~139                     | Quaternary carbon of the benzyl ring.   |
| C-1 (Benzamide)          | ~135                     | Quaternary carbon of the benzamide ring, attached to the amide group.                           |
| Aromatic C-H             | ~114-130                 | Region for the 9 aromatic C-H carbons. Specific assignments require 2D NMR. <a href="#">[9]</a> |
| Benzylic CH <sub>2</sub> | ~42-44                   | Aliphatic carbon attached to nitrogen.  |

Table 3: Predicted <sup>13</sup>C NMR spectral data for **N-Benzyl-3-hydroxy-benzamide** in DMSO-d<sub>6</sub>.

## Trustworthiness: Self-Validating Protocol for NMR Data Acquisition

This protocol ensures accurate and high-resolution NMR data suitable for structural confirmation.

### Materials:

- **N-Benzyl-3-hydroxy-benzamide** (10-20 mg)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, >99.8% D)
- Tetramethylsilane (TMS) or rely on solvent residual peak for referencing
- 5 mm NMR tubes

- Pipettes and vials

### Protocol Workflow

Caption: NMR Protocol Workflow.

#### Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of DMSO-d<sub>6</sub>. The solvent must be deuterated to avoid a massive solvent signal in the <sup>1</sup>H NMR spectrum.[12]
- Homogenization: Vortex the sample until the solid is completely dissolved. A clear, homogenous solution is required for high-resolution spectra.
- Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4-5 cm).
- Instrument Setup:
  - Insert the NMR tube into a spinner turbine and place it in the spectrometer.
  - Lock: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field.
  - Tune/Match: The probe is tuned to the specific frequencies of the nuclei being observed (<sup>1</sup>H, <sup>13</sup>C).
  - Shimming: The magnetic field homogeneity is optimized by adjusting shim coils to obtain sharp, symmetrical peaks.
- Data Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

- Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. This requires a larger number of scans than  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- D<sub>2</sub>O Exchange (Optional but Recommended): To confirm the -OH and -NH peaks, add 1-2 drops of deuterium oxide (D<sub>2</sub>O) to the NMR tube, shake well, and re-acquire the  $^1\text{H}$  NMR spectrum. The signals corresponding to the phenolic hydroxyl and amide proton will decrease significantly or disappear entirely due to proton-deuterium exchange.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at  $\sim 2.50$  ppm for  $^1\text{H}$ ) or an internal standard like TMS (0 ppm).[\[12\]](#)

## Conclusion

The combined application of FTIR and NMR spectroscopy provides an unambiguous structural confirmation of **N-Benzyl-3-hydroxy-benzamide**. FTIR serves as a rapid and effective tool for verifying the presence of the key hydroxyl and amide functional groups. High-resolution NMR, in turn, delivers a detailed map of the proton and carbon environments, confirming the precise connectivity and substitution pattern of the molecule. The protocols and expected data presented in this note serve as a reliable reference for researchers and analysts, ensuring the quality and integrity of **N-Benzyl-3-hydroxy-benzamide** in drug discovery and development workflows.

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